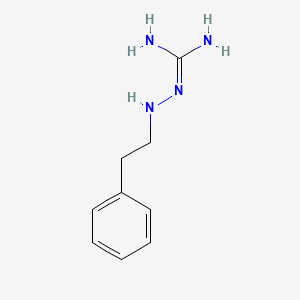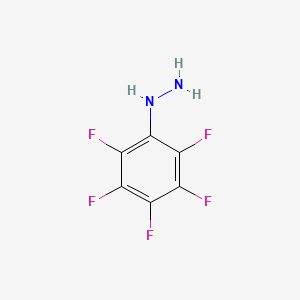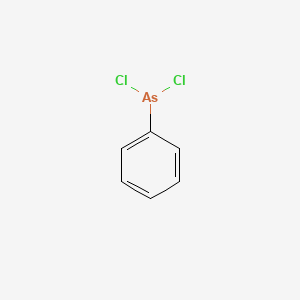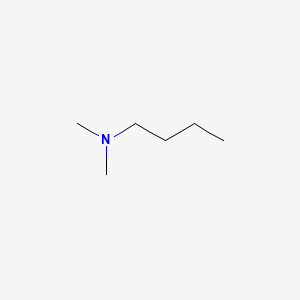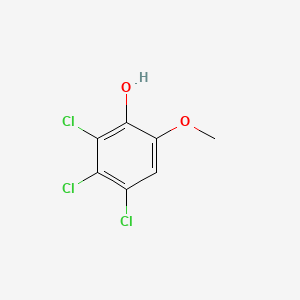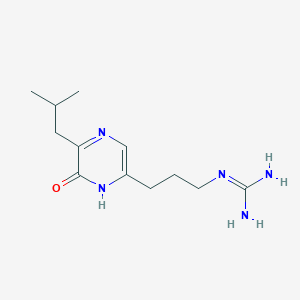
Arglecin
描述
Arglecin is a microbial metabolite isolated from the culture filtrates of various Streptomyces strains. It is characterized by its unique chemical structure, which includes a 5-amino-2-(3-guanidinopropyl)-3,4-dihydro-4-isopropylpyridin-3-one core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of arglecin involves the metalation of dihalogeno and halogenomethoxypyrazines, followed by a cross-coupling reaction with propargyl alcohol. After dehydration, a catalytic reduction is performed to yield a key intermediate in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces strains. The culture filtrates are screened for compounds with positive Wood and diacetyl reactions, which indicate the presence of this compound .
化学反应分析
Types of Reactions: Arglecin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and guanidino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain its core structure but exhibit different functional groups .
科学研究应用
Arglecin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections.
Industry: Utilized in the development of new antibiotics and other bioactive compounds.
作用机制
The mechanism of action of arglecin involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of microbial growth and replication. The exact pathways and targets are still under investigation, but its guanidino group is thought to play a crucial role in its bioactivity .
相似化合物的比较
- Argvalin
- Maremycin F
- Deoxyaspergillic Acid
- Flavacol
Comparison: Arglecin is unique due to its specific 5-amino-2-(3-guanidinopropyl)-3,4-dihydro-4-isopropylpyridin-3-one structure, which distinguishes it from other similar compounds. While compounds like argvalin and maremycin F share some structural similarities, this compound’s unique functional groups confer distinct chemical and biological properties .
属性
IUPAC Name |
2-[3-[5-(2-methylpropyl)-6-oxo-1H-pyrazin-2-yl]propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-8(2)6-10-11(18)17-9(7-16-10)4-3-5-15-12(13)14/h7-8H,3-6H2,1-2H3,(H,17,18)(H4,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWASFZARPWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(NC1=O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187689 | |
| Record name | Arglecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34098-41-4 | |
| Record name | Arglecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arglecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



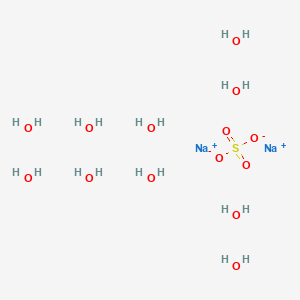

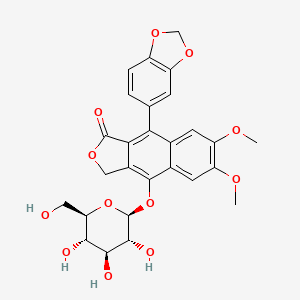
![[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1196936.png)
![5-(2-Bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196938.png)
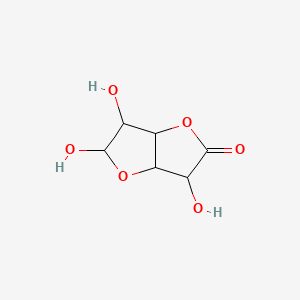

![Benzo[b]naphtho[2,3-d]thiophene](/img/structure/B1196943.png)
